![molecular formula C17H12F3N3 B255257 2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile, commonly known as EF24, is a synthetic compound that has been widely studied for its potential applications in various fields of science. EF24 belongs to the class of curcumin analogs and is structurally similar to curcumin, the active ingredient in turmeric.
Wirkmechanismus
EF24 exerts its biological effects through multiple mechanisms, including the modulation of various signaling pathways, the inhibition of enzymes, and the regulation of gene expression. EF24 has been shown to modulate the NF-κB and Nrf2 signaling pathways, which play important roles in inflammation and oxidative stress. EF24 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and histone deacetylases (HDACs), which are involved in inflammation and cancer. Furthermore, EF24 has been shown to regulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, suppression of inflammation, and modulation of immune responses. EF24 has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects. Furthermore, EF24 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EF24 is its broad range of biological effects, which make it a promising candidate for the development of novel therapeutics. EF24 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, EF24 has some limitations, including its poor solubility in water and low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of EF24. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of EF24. Another area of interest is the investigation of the potential synergistic effects of EF24 with other compounds or therapies. Furthermore, the development of EF24-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of EF24 may provide insights into the development of novel therapies for various diseases.
Synthesemethoden
EF24 can be synthesized through a multistep process involving the condensation of 2,2,2-trifluoroethyl malononitrile and 1-ethyl-2(1H)-quinolinone, followed by the addition of formaldehyde. The resulting compound can then be purified through column chromatography to obtain pure EF24.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential applications in various fields of science, including cancer research, neurodegenerative diseases, cardiovascular diseases, and inflammation. EF24 has been shown to have anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. EF24 has also been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. In addition, EF24 has been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in animal models of cardiovascular diseases. Furthermore, EF24 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Produktname |
2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile |
|---|---|
Molekularformel |
C17H12F3N3 |
Molekulargewicht |
315.29 g/mol |
IUPAC-Name |
2-[(3E)-3-(1-ethylquinolin-2-ylidene)-1,1,1-trifluoropropan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H12F3N3/c1-2-23-14(8-7-12-5-3-4-6-16(12)23)9-15(17(18,19)20)13(10-21)11-22/h3-9H,2H2,1H3/b14-9+ |
InChI-Schlüssel |
HTYWQCHUUNUMHU-NTEUORMPSA-N |
Isomerische SMILES |
CCN1/C(=C/C(=C(C#N)C#N)C(F)(F)F)/C=CC2=CC=CC=C21 |
SMILES |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
Kanonische SMILES |
CCN1C(=CC(=C(C#N)C#N)C(F)(F)F)C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
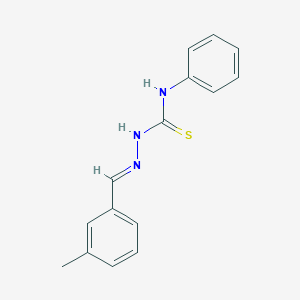
![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
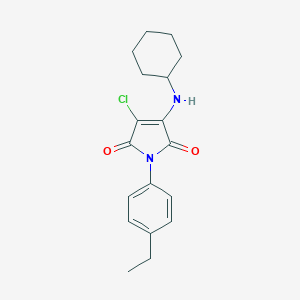
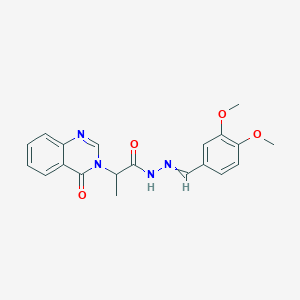
![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
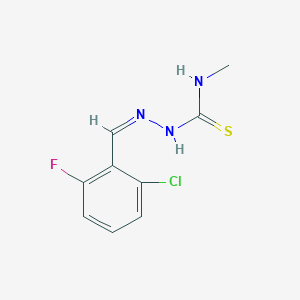
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
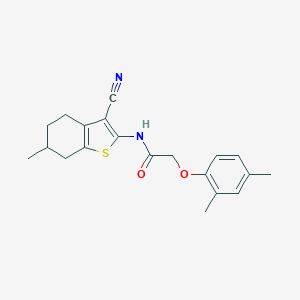
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
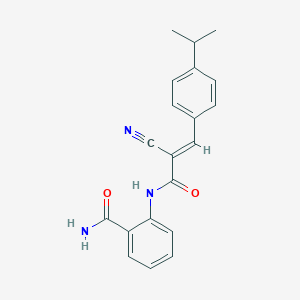
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)